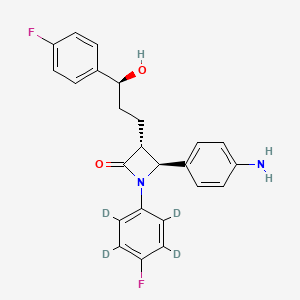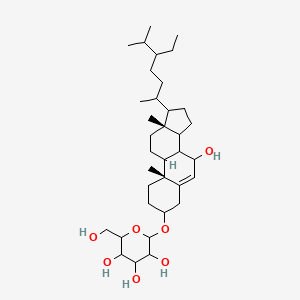
(3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside; 7alpha-Hydroxysitosterol 3-O-beta-D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside, also known as 7alpha-Hydroxysitosterol 3-O-beta-D-glucoside, is a naturally occurring steroidal glycoside. It is derived from plant sterols, specifically from the sitosterol family. This compound is known for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside typically involves the glycosylation of 7alpha-Hydroxysitosterol. The process begins with the extraction of sitosterol from plant sources, followed by its hydroxylation to produce 7alpha-Hydroxysitosterol. The glycosylation reaction is then carried out using beta-D-glucopyranosyl donors under acidic or enzymatic conditions to yield the desired glycoside.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of sitosterol from plant materials, followed by chemical or enzymatic modification to introduce the hydroxyl group at the 7alpha position. The glycosylation step is optimized for high yield and purity, often using biocatalysts to ensure specificity and efficiency.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The double bond in the stigmast-5-en structure can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form various esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of 7alpha-Hydroxysitostane derivatives.
Substitution: Formation of esters or ethers with various functional groups.
Aplicaciones Científicas De Investigación
(3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a precursor for the synthesis of other bioactive steroidal glycosides.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation in various models.
Industry: Utilized in the formulation of nutraceuticals and functional foods due to its health benefits.
Mecanismo De Acción
The compound exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antioxidant: Scavenges free radicals and upregulates the expression of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparación Con Compuestos Similares
Stigmasterol: Another plant sterol with similar structural features but lacking the glycoside moiety.
Beta-Sitosterol: A closely related sterol with a similar biological profile but different glycosylation patterns.
Campesterol: A sterol with a similar structure but differing in the side chain configuration.
Uniqueness: (3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside is unique due to its specific hydroxylation and glycosylation pattern, which confer distinct biological activities and therapeutic potential compared to other sterols.
Propiedades
Fórmula molecular |
C35H60O7 |
|---|---|
Peso molecular |
592.8 g/mol |
Nombre IUPAC |
2-[[(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O7/c1-7-21(19(2)3)9-8-20(4)24-10-11-25-29-26(13-15-35(24,25)6)34(5)14-12-23(16-22(34)17-27(29)37)41-33-32(40)31(39)30(38)28(18-36)42-33/h17,19-21,23-33,36-40H,7-16,18H2,1-6H3/t20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34-,35+/m0/s1 |
Clave InChI |
CPVAKQVYNLPUBL-XGEYKHEOSA-N |
SMILES isomérico |
CCC(CCC(C)C1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C(C)C |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


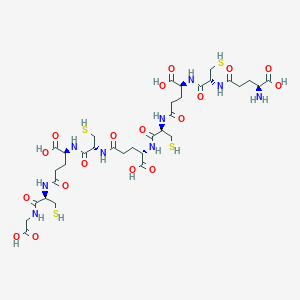
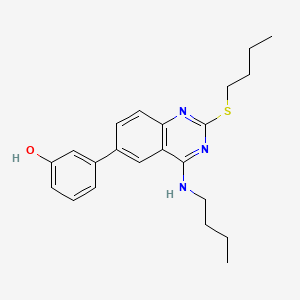
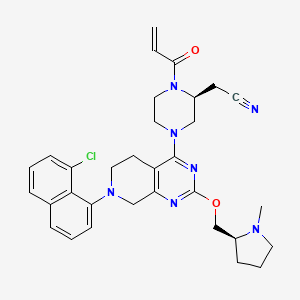
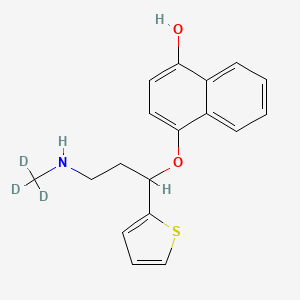
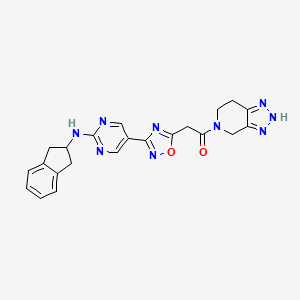
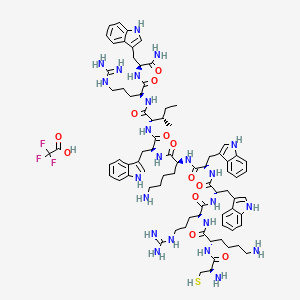
![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)
![4-[(3S,8R)-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12425920.png)
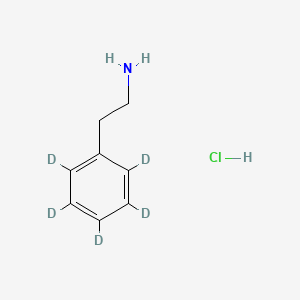
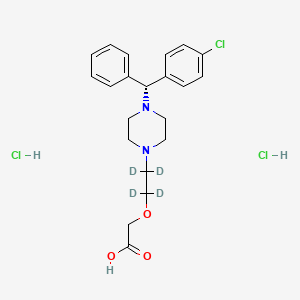

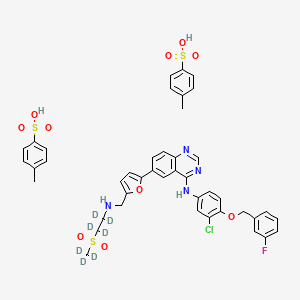
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)
